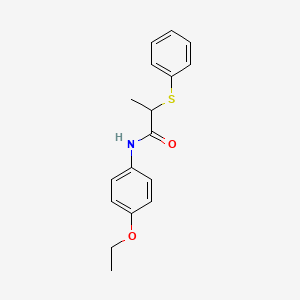
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide, also known as EPPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EPPA belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (NH2). EPPA has a molecular formula of C17H19NO2S and a molecular weight of 305.4 g/mol.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide is not fully understood. However, it has been proposed that N-(4-ethoxyphenyl)-2-(phenylthio)propanamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, which alters the chromatin structure and results in the activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-(phenylthio)propanamide inhibits the growth of cancer cells by inducing apoptosis. N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of HDACs, which play a critical role in the regulation of gene expression. Furthermore, N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been reported to exhibit antifungal and antibacterial activity against several pathogenic microorganisms.
実験室実験の利点と制限
One of the advantages of using N-(4-ethoxyphenyl)-2-(phenylthio)propanamide in lab experiments is its broad-spectrum anticancer activity. N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been shown to exhibit activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage of using N-(4-ethoxyphenyl)-2-(phenylthio)propanamide is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using N-(4-ethoxyphenyl)-2-(phenylthio)propanamide is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-ethoxyphenyl)-2-(phenylthio)propanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide. Another area of interest is the investigation of the mechanism of action of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide in more detail to gain a better understanding of its anticancer activity. Furthermore, the potential use of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide as a chiral auxiliary in asymmetric synthesis could be explored further. Overall, the research on N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has the potential to lead to the development of new and effective anticancer agents and other therapeutic agents.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide involves the reaction of 4-ethoxyaniline and phenylthiocyanate in the presence of triethylamine as a catalyst. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with 2-bromo-1-phenylpropan-1-one to yield N-(4-ethoxyphenyl)-2-(phenylthio)propanamide. The synthesis of N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been reported in the literature, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been studied extensively for its potential applications in the field of medicinal chemistry. N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has also been reported to have antifungal and antibacterial activity against several pathogenic microorganisms. Furthermore, N-(4-ethoxyphenyl)-2-(phenylthio)propanamide has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-15-11-9-14(10-12-15)18-17(19)13(2)21-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVMGWSBVIIYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(phenylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)
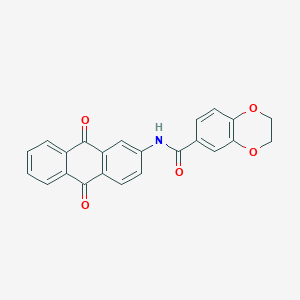
![3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
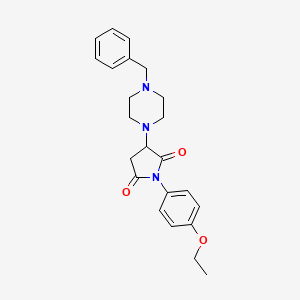
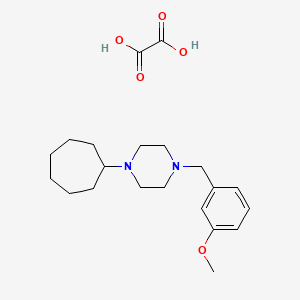
![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)
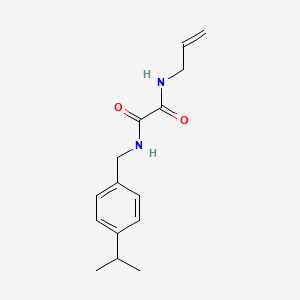
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
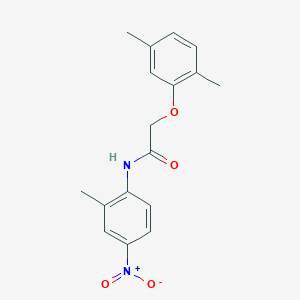
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)